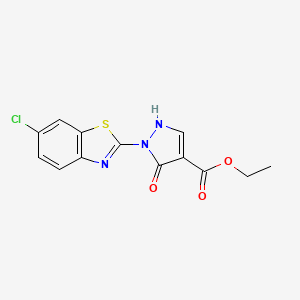
Ethyl 1-(6-Chloro-2-benzothiazolyl)-5-hydroxy-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(6-Chloro-2-benzothiazolyl)-5-hydroxy-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is known for its diverse applications in medicinal chemistry, particularly due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(6-Chloro-2-benzothiazolyl)-5-hydroxy-1H-pyrazole-4-carboxylate typically involves the reaction of 6-chloro-2-aminobenzothiazole with ethyl 4-chloroacetoacetate under basic conditions. The reaction proceeds through a series of steps including cyclization and esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(6-Chloro-2-benzothiazolyl)-5-hydroxy-1H-pyrazole-4-carboxylate undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different pharmacological activities .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and protein binding studies.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(6-Chloro-2-benzothiazolyl)-5-hydroxy-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound may also interact with cellular pathways involved in inflammation and pain, making it a potential candidate for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-2-benzothiazolyl derivatives: These compounds share a similar core structure and exhibit comparable pharmacological properties.
1H-pyrazole-4-carboxylate derivatives: These compounds are known for their diverse biological activities.
Uniqueness
Ethyl 1-(6-Chloro-2-benzothiazolyl)-5-hydroxy-1H-pyrazole-4-carboxylate stands out due to its unique combination of benzothiazole and pyrazole moieties, which contribute to its distinct pharmacological profile.
Propiedades
Fórmula molecular |
C13H10ClN3O3S |
|---|---|
Peso molecular |
323.76 g/mol |
Nombre IUPAC |
ethyl 2-(6-chloro-1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H10ClN3O3S/c1-2-20-12(19)8-6-15-17(11(8)18)13-16-9-4-3-7(14)5-10(9)21-13/h3-6,15H,2H2,1H3 |
Clave InChI |
QCAQNCIERAAUSH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CNN(C1=O)C2=NC3=C(S2)C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13682116.png)



![2-Ethyl-7-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13682132.png)
![8-Chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13682139.png)



![6-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13682159.png)



![2-[3-(Trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B13682206.png)
